B-428

Cancer Metastasis Protease Inhibition uPA

B-428 (APC-6860) is a synthetic, substrate-competitive uPA inhibitor with >300-fold selectivity over tPA and >1,000-fold over plasmin. Unlike broad-spectrum serine protease inhibitors (e.g., aprotinin, amiloride), B-428 specifically blocks cell surface-bound uPA, the key mediator of cellular invasiveness. In vivo, it significantly reduces primary tumor growth and blocks metastasis in prostate cancer models without renal toxicity. Its high selectivity makes it the definitive tool for dissecting uPA-specific signaling in co-culture and conditioned media studies. Choose B-428 for reproducible, high-confidence anti-invasion data.

Molecular Formula C9H7IN2S
Molecular Weight 302.14 g/mol
CAS No. 154628-42-9
Cat. No. B1201740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-428
CAS154628-42-9
Synonyms4-iodine-benzo(b)thiophene-2-carboxamidine
4-iodobenzo(b)thiophene-2-carboxamidine
B 428
B-428
B428
Molecular FormulaC9H7IN2S
Molecular Weight302.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)C(=N)N)C(=C1)I
InChIInChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)
InChIKeyYERQOXAYAFWFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B-428 (CAS 154628-42-9): A Potent and Selective Synthetic uPA Inhibitor for Cancer Research


B-428 (also known as APC-6860, 4-iodobenzo[b]thiophene-2-carboxamidine) is a small-molecule, synthetic, substrate-competitive inhibitor of the serine protease urokinase-type plasminogen activator (uPA) [1]. It belongs to the 4-substituted benzo[b]thiophene-2-carboxamidine class and is characterized by its molecular formula C9H7IN2S and a molecular weight of 302.14 g/mol [1]. The compound's mechanism of action involves the selective blockade of uPA's enzymatic active site, which is crucial for the initiation of extracellular matrix degradation and cellular invasiveness [2].

Why B-428 Cannot Be Replaced by Generic uPA Inhibitors or Non-Selective Serine Protease Inhibitors


The uPA system is a highly validated target for cancer invasion and metastasis, but not all uPA inhibitors are functionally equivalent. B-428 was specifically designed to be a potent, substrate-competitive inhibitor of the active site of uPA [1]. Its value proposition lies in a unique combination of high potency, defined selectivity across the serine protease family, and a proven ability to inhibit cell surface-bound uPA, which is the primary mediator of cellular invasiveness [2]. Generic substitution with broad-spectrum serine protease inhibitors (e.g., aprotinin, benzamidine derivatives) or less potent uPA inhibitors (e.g., amiloride) introduces significant risk of off-target effects and lacks the specific anti-invasive efficacy profile that B-428 has demonstrated in multiple in vivo cancer models [3].

Quantitative Differentiators of B-428 (CAS 154628-42-9) vs. Comparators


Enhanced Potency Against uPA: B-428 vs. First-Generation Inhibitor Amiloride

B-428 exhibits significantly greater potency against uPA compared to the first-generation uPA inhibitor amiloride. In direct comparison using plasminogen-linked assays, B-428's IC50 is 0.32 μM, representing a 20-fold increase in potency over amiloride's reported potency of 6-7 μM [1].

Cancer Metastasis Protease Inhibition uPA

Superior Selectivity: B-428's >300-Fold Selectivity for uPA over tPA

B-428 demonstrates high selectivity for its intended target, uPA, over the closely related tissue-type plasminogen activator (tPA). It exhibits a >300-fold selectivity for uPA relative to tPA, which is critical for avoiding interference with normal hemostatic and fibrinolytic processes [1]. For comparison, the tPA/uPA selectivity ratio for B-428 is calculated to be >300, based on a Ki for tPA of 16.8 μM versus a Ki for uPA of 0.21-0.32 μM .

Selectivity Profiling Fibrinolysis uPA

Functional Inhibition of Cell Surface uPA: A Key Differentiator

B-428 effectively inhibits the pathologically relevant pool of uPA—the enzyme bound to the cell surface—at sub-micromolar concentrations. It inhibits cell surface uPA-mediated degradation of fibronectin by HT1080 fibrosarcoma cells with an IC50 of 0.54 μM [1]. In contrast, the next-generation clinical candidate B-623, while more potent in biochemical assays (IC50 0.07 μM), shows a similar functional cell surface IC50 of 0.20 μM [1], indicating B-428's cellular efficacy is within ~2.7-fold of a more potent derivative.

Cell Invasion Extracellular Matrix uPA

Potent In Vivo Anti-Metastatic Efficacy in a Prostate Cancer Model

B-428's ability to prevent metastasis has been quantified in a syngeneic rat prostate cancer model (Dunning R3227). Continuous infusion of B-428 resulted in a marked decrease in primary tumor weight and prevented the development of macroscopic metastases in the lungs, kidney, spleen, and lymph nodes compared to vehicle-treated controls. Occasional metastases that did occur in B-428-treated animals were significantly smaller than those in controls [1].

In Vivo Efficacy Prostate Cancer Metastasis

Optimal Research Applications for B-428 (CAS 154628-42-9)


Investigating uPA-Dependent Cancer Cell Invasion and Metastasis In Vivo

Based on its demonstrated ability to significantly reduce primary tumor growth and block metastasis in a rat prostate cancer model, B-428 is an optimal tool compound for in vivo studies exploring the role of uPA in tumor progression and dissemination [1]. Its favorable in vivo profile, including a dose-dependent effect without reported renal toxicity, makes it suitable for longitudinal studies in rodent models [1].

Selective Inhibition of uPA in Complex Proteolytic Cascades

B-428's high selectivity profile (>300-fold selectivity for uPA over tPA and >1000-fold over plasmin) makes it a superior choice for experiments designed to dissect the specific contribution of uPA from other serine proteases in processes like extracellular matrix remodeling, cell migration, and growth factor activation [2]. This is particularly relevant in co-culture systems or conditioned media studies.

Validating Cellular Mechanisms of uPA Signaling

B-428 has been used to dissect uPA-induced signaling pathways. For instance, it completely blocked uPA-induced tyrosine phosphorylation of a 78-kDa protein and subsequent DNA synthesis in H-157 lung epithelial cells [3]. This evidence supports its use as a critical reagent to distinguish between proteolytic and non-proteolytic signaling mechanisms downstream of uPA and its receptor uPAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-428

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.